N-(1-Ethylcyclopentyl)acetamide
Overview
Description
N-(1-Ethylcyclopentyl)acetamide is an organic compound with the molecular formula C₉H₁₇NO and a molecular mass of 155.24 g/mol . This compound is characterized by the presence of an acetamide group attached to a cyclopentane ring substituted with an ethyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Ethylcyclopentyl)acetamide can be achieved through the acylation of 1-ethylcyclopentylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: N-(1-Ethylcyclopentyl)acetamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield 1-ethylcyclopentylamine and acetic acid.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Potassium permanganate or other strong oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Hydrolysis: 1-Ethylcyclopentylamine and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(1-Ethylcyclopentyl)acetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-Ethylcyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(1-Methylcyclopentyl)acetamide
- N-(1-Propylcyclopentyl)acetamide
- N-(1-Butylcyclopentyl)acetamide
Comparison: N-(1-Ethylcyclopentyl)acetamide is unique due to its specific ethyl substitution on the cyclopentane ring, which can influence its chemical reactivity and biological activity compared to its methyl, propyl, and butyl analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
N-(1-ethylcyclopentyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-9(10-8(2)11)6-4-5-7-9/h3-7H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEYRAHSFIKDFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305108 | |
Record name | N-(1-Ethylcyclopentyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3896-31-9 | |
Record name | N-(1-Ethylcyclopentyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3896-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Ethylcyclopentyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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